molecular formula C14H9ClF3N3 B2952954 5-(3-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 439111-02-1

5-(3-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2952954
CAS No.: 439111-02-1
M. Wt: 311.69
InChI Key: GVDYLHZMBNUKMI-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a fluorinated heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 3-chlorophenyl group at position 5, a methyl group at position 2, and a trifluoromethyl (CF₃) group at position 6. The electron-withdrawing CF₃ group enhances metabolic stability and modulates photophysical properties, while the 3-chlorophenyl substituent may influence electronic and steric interactions in biological targets or solid-state packing .

Properties

IUPAC Name

5-(3-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3N3/c1-8-5-13-19-11(9-3-2-4-10(15)6-9)7-12(14(16,17)18)21(13)20-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDYLHZMBNUKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1)C3=CC(=CC=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclization of appropriate precursors, such as hydrazines and α-haloketones, under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to optimize the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of functional groups such as chlorophenyl and trifluoromethyl enhances its reactivity and allows for diverse transformations.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.

  • Addition: Electrophilic addition reactions may involve reagents like bromine (Br₂) and hydrogen chloride (HCl).

Major Products Formed: The reactions of 5-(3-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can yield a range of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products. These products find applications in various chemical and pharmaceutical industries.

Scientific Research Applications

This compound has garnered significant interest in scientific research due to its potential applications in chemistry, biology, medicine, and industry. Some notable applications include:

  • Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: Investigated for its biological activity, including potential antimicrobial, antiviral, and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and infections.

  • Industry: Employed in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which 5-(3-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidines with varying substituents at position 5 have been synthesized and characterized, enabling comparative analysis of their optical, thermal, and structural properties. Below is a detailed comparison based on substituent effects:

Photophysical Properties

All derivatives absorb in the UV region (250–400 nm), with emission properties influenced by substituents:

  • Electron-donating groups (e.g., 4-methoxyphenyl in 3c ) redshift absorption/emission due to enhanced conjugation.
  • Electron-withdrawing groups (e.g., 4-nitrophenyl in 3f ) reduce fluorescence quantum yields in solution but enhance solid-state emission via restricted intramolecular motion .
    The 3-chlorophenyl group (moderately electron-withdrawing) may exhibit intermediate behavior, balancing conjugation and electronic effects.

Thermal Stability

Thermogravimetric analysis (TGA) reveals low thermal stability for this series, with T₀.₀₅ (temperature at 5% mass loss) ranging from 72°C (3a ) to 187°C. The CF₃ group and bulky aryl substituents marginally improve stability by reducing molecular mobility .

Crystal Packing and Intermolecular Interactions

  • 3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl) derivative : Exhibits Cl···Cl interactions (3.475 Å) and a dihedral angle of 50.76° between aryl rings, influencing solid-state luminescence .
  • 5-(4-Methoxyphenyl) derivative : Methoxy groups participate in weak C–H···O interactions, affecting crystal packing .
    The 3-chlorophenyl group may promote halogen bonding or π-stacking, though specific data is unavailable in the evidence.

Table 1: Comparative Properties of Selected Pyrazolo[1,5-a]pyrimidines

Compound Substituent (Position 5) Yield (%) T₀.₀₅ (°C) Fluorescence Quantum Yield (Solution) Notable Features
3a Methyl 50 72 High Low thermal stability
3c 4-Methoxyphenyl 60 132 Moderate Redshifted emission
3f 4-Nitrophenyl 80 187 Low Enhanced solid-state emission
Target Compound 3-Chlorophenyl N/A ~100–150* Moderate (predicted) Potential halogen bonding

*Predicted based on substituent trends.

Research Findings and Implications

Synthetic Flexibility : The SNAr and Suzuki-Miyaura cross-coupling reactions enable diversification at positions 3 and 5, facilitating access to derivatives with tailored properties .

Optical Applications : Moderate solid-state emission makes these compounds candidates for organic light-emitting diodes (OLEDs) or sensors .

Thermal Limitations : Low T₀.₀₅ values restrict high-temperature applications, necessitating stabilization strategies (e.g., copolymerization) .

Notes

  • The explicit data for 5-(3-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is absent in the provided evidence; comparisons are extrapolated from structural analogs.
  • Conflicting trends exist between electron-withdrawing substituents (e.g., nitro vs. chloro), warranting further study on halogen-specific effects .

Biological Activity

5-(3-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, structure-activity relationships, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C14H9ClF3N3
  • Molecular Weight : 311.69 g/mol
  • CAS Number : 439111-02-1

The structure features a pyrazolo[1,5-a]pyrimidine core with a chlorophenyl group and a trifluoromethyl substituent, which contribute to its biological activity and interaction with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including the target compound. The mechanism often involves inhibition of specific kinases involved in cancer cell proliferation:

  • Inhibition of Kinases : The compound has shown effectiveness against various cancer cell lines by inhibiting kinase activity, which is crucial for tumor growth and survival.
  • Case Study : A study demonstrated that similar derivatives exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent anticancer activity .

Enzymatic Inhibition

The compound also acts as an inhibitor of enzymes such as monoamine oxidase B (MAO-B), which is relevant in neurodegenerative diseases:

  • Mechanism of Action : By binding to the active site of MAO-B, it prevents the breakdown of neurotransmitters like dopamine, potentially alleviating symptoms in conditions like Parkinson's disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

SubstituentEffect on Activity
TrifluoromethylEnhances lipophilicity and potency
ChlorophenylIncreases selectivity towards targets
Methyl GroupAffects solubility and bioavailability

Research indicates that variations in substituents can lead to significant changes in efficacy against specific biological targets .

Pharmacological Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

  • Anticancer Agents : Development of formulations targeting various cancers.
  • Neurological Disorders : Potential use in treating disorders related to neurotransmitter imbalances.

Q & A

Q. What are the common synthetic routes for preparing 5-aryl-substituted pyrazolo[1,5-a]pyrimidine derivatives, and how are reaction conditions optimized?

The synthesis typically involves condensation reactions between substituted pyrazole-5-amines and trifluoromethylated diketones. For example, heating 4-(substituted phenyl)-3-methyl-1H-pyrazol-5-amine with 4,4,4-trifluoro-1-(aryl)butane-1,3-dione at 433–438 K for 2.5 hours yields the target compound. Recrystallization from methanol or ethanol/acetone mixtures (1:1) is critical for purity . Yields vary (50–98%) depending on substituents and reaction stoichiometry. Optimization includes adjusting solvent polarity, temperature, and using catalysts like PyBroP for coupling reactions .

Q. How is the structural integrity of the synthesized compound validated?

Characterization employs:

  • NMR/IR spectroscopy : Confirms functional groups (e.g., trifluoromethyl at δ ~ -60 ppm in 19F^{19}\text{F} NMR) and aromatic protons .
  • Single-crystal X-ray diffraction : Determines bond lengths (e.g., C–N: 1.33–1.38 Å), angles (e.g., pyrimidine ring planarity: mean deviation <0.006 Å), and substituent orientations (e.g., dihedral angles between aryl rings: 10.3°–69.95°) .
  • Elemental analysis : Validates molecular formulas (e.g., C20_{20}H11_{11}Cl2_2F4_4N3_3) with <0.5% deviation .

Advanced Research Questions

Q. What challenges arise in interpreting crystallographic data for halogenated pyrazolo[1,5-a]pyrimidines, and how are they resolved?

Challenges include:

  • Disorder in trifluoromethyl groups : Resolved using anisotropic displacement parameters and constrained refinement .
  • Cl⋯Cl interactions (3.475 Å) : These non-covalent interactions influence packing but require careful distinction from van der Waals forces. Density functional theory (DFT) calculations or Hirshfeld surface analysis can clarify their role in crystal stability .
  • Hydrogen atom positioning : Geometrically constrained during refinement due to low electron density, with Uiso(H)=1.2Ueq(C)U_{\text{iso}}(H) = 1.2U_{\text{eq}}(C) .

Q. How do substituents (e.g., 3-chlorophenyl vs. 4-fluorophenyl) impact the compound’s reactivity and biological activity?

  • Electronic effects : Electron-withdrawing groups (e.g., -CF3_3) enhance electrophilicity, facilitating nucleophilic substitutions. Chlorophenyl groups increase lipophilicity, affecting membrane permeability .
  • Steric effects : Bulky substituents at the 3-position reduce enzymatic degradation, as seen in kinase inhibition assays .
  • Biological SAR : Trifluoromethyl groups improve binding affinity to targets like KDR kinase, while chloro substituents enhance antitrypanosomal activity .

Q. What methodologies are employed to resolve contradictions in reaction yields or unexpected byproducts?

  • Reaction monitoring : Use of HPLC-MS to track intermediates and identify side products (e.g., dimerization under high temperatures) .
  • Solvent screening : Polar aprotic solvents (e.g., 1,4-dioxane) improve yields compared to THF due to better solubility of intermediates .
  • Computational modeling : Predicts thermodynamic favorability of pathways using software like Gaussian09 to optimize conditions .

Q. How can microwave-assisted synthesis enhance the preparation of pyrazolo[1,5-a]pyrimidine derivatives?

Microwave irradiation reduces reaction times (e.g., from 6 hours to 30 minutes) by enabling rapid, uniform heating. This method minimizes decomposition of heat-sensitive intermediates and improves yields (e.g., 80% for 5-(4-nitrophenyl) derivatives) .

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